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Compound Name:
3-Chloro-2-(morpholin-4-yl)pyridin-

4-ol

CAS No.: 1420034-39-4

Cat. No.: B1492890

Get Quote

Evaluating 3-Chloro-2-(morpholin-4-yl)pyridin-4-ol as a PI3K Hinge-Binding Scaffold

Introduction & Mechanistic Rationale
In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with

high ligand efficiency is the critical first step in developing potent kinase inhibitors. 3-Chloro-2-
(morpholin-4-yl)pyridin-4-ol (CAS 1420034-39-4) represents a highly privileged fragment for

targeting the ATP-binding pocket of the Phosphoinositide 3-kinase (PI3K) and mechanistic

target of rapamycin (mTOR) families.

The Causality of the Scaffold Design: The structural logic of this fragment is rooted in its ability

to mimic the adenine ring of ATP [1].

The Morpholine Ring: The oxygen atom of the morpholine moiety acts as a critical hydrogen

bond acceptor, interacting directly with the backbone amide of the hinge region (e.g., Val851

in PI3Kα or Val882 in PI3Kγ)[2].
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The Pyridine Core & 3-Chloro Group: The pyridine ring anchors the molecule, while the

lipophilic 3-chloro substituent projects into the inner hydrophobic affinity pocket, enhancing

isoform selectivity [3].

The 4-Hydroxyl Group: This provides a highly accessible synthetic vector for fragment

growing, allowing medicinal chemists to build out toward the solvent-exposed region.
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PI3K/mTOR pathway and targeted intervention at the PI3K ATP-binding hinge region.

Assay Design: The Causality of TR-FRET in FBDD
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Fragment screening requires testing compounds at high concentrations (typically 100 µM to 1

mM) due to their inherently low initial binding affinities (

). At these concentrations, many chemical fragments exhibit auto-fluorescence or induce inner-
filter effects, leading to high false-positive rates in standard fluorescence intensity assays.

To ensure absolute trustworthiness and data integrity, this protocol utilizes Time-Resolved

Fluorescence Resonance Energy Transfer (TR-FRET)[4].

Temporal Resolution: By utilizing a Lanthanide donor (e.g., Europium, which has a long

emission half-life in the millisecond range), a microsecond delay can be introduced before

data acquisition. This delay allows all short-lived fragment auto-fluorescence to decay

completely, isolating the true assay signal[5].

Self-Validating System: The assay relies on a ratiometric readout (Emission at 665 nm /

Emission at 615 nm). This internal normalization corrects for well-to-well liquid dispensing

variations and minor compound quenching effects, making the protocol a self-validating

system.
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Step-by-step TR-FRET kinase assay workflow for high-throughput fragment screening.

Materials and Reagents
Target Kinase: Recombinant Human PI3Kα (p110α/p85α), purified.

Fragment: 3-Chloro-2-(morpholin-4-yl)pyridin-4-ol (100 mM stock in 100% DMSO).

Substrate: Biotinylated-PIP2 (Phosphatidylinositol 4,5-bisphosphate).
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Detection Reagents: Europium-labeled anti-GST antibody (binds GST-tagged PI3K) and

Streptavidin-APC (binds Biotin-PIP2).

Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.01%

BSA, 2 mM DTT. (Note: BSA prevents non-specific binding of fragments to the microplate,

while DTT prevents oxidative cross-linking of the kinase).

Stop Solution: 20 mM EDTA in detection buffer.

Step-by-Step Protocol
Step 1: Compound Preparation & Dispensing

Prepare a 10-point dose-response curve of 3-Chloro-2-(morpholin-4-yl)pyridin-4-ol in
100% DMSO, starting at 50 mM with 1:3 serial dilutions.

Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the compound into a

low-volume 384-well proxiplate.

Causality Check: The final assay volume will be 10 µL, resulting in a final DMSO

concentration of 1%. PI3K is highly sensitive to DMSO >2%; strictly maintaining 1% ensures

the kinase remains fully active while keeping the lipophilic fragment in solution.

Step 2: Kinase Reaction Phase
Add 5 µL of 2X PI3Kα enzyme (final concentration: 2 nM) suspended in Kinase Buffer to the

assay plate. Incubate for 15 minutes at room temperature to allow the fragment to equilibrate

within the ATP-binding pocket.

Initiate the reaction by adding 5 µL of a 2X Substrate/ATP mix (final concentrations: 10 µM

ATP, 50 nM Biotin-PIP2).

Causality Check: The ATP concentration is deliberately set at 10 µM, which is near the

apparent

of PI3Kα. Running the assay at the

balances signal generation with the sensitivity required to detect competitive displacement
by a weak-affinity fragment.
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Incubate the plate in the dark at room temperature for 60 minutes.

Step 3: Stop and Detection Phase
Add 10 µL of the Stop/Detection Solution containing 20 mM EDTA, 2 nM Eu-anti-GST, and

20 nM Streptavidin-APC.

Causality Check: EDTA aggressively chelates the Mg²⁺ ions required for the kinase's

catalytic mechanism, instantly and irreversibly halting the reaction.

Incubate for 60 minutes at room temperature to allow the FRET complex to fully assemble.

Step 4: Data Acquisition
Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

Settings: Excitation at 340 nm. Integration delay: 100 µs. Integration time: 200 µs. Read

emissions simultaneously at 615 nm (Europium donor) and 665 nm (APC acceptor).

Quantitative Data Analysis & Expected Results
To validate the assay plate, calculate the Z'-factor using the Max (DMSO only) and Min (No

Kinase) controls. A self-validating assay must achieve a Z' > 0.6.

Below is a representative data summary comparing the fragment against established PI3K

inhibitors:
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Compound
Molecular
Weight (Da)

Binding Mode IC₅₀ (µM)
Ligand
Efficiency
(LE)*

3-Chloro-2-

(morpholin-4-

yl)pyridin-4-ol

214.65
Reversible, ATP-

Competitive
125.0 0.38

LY294002

(Control)
307.34

Reversible, ATP-

Competitive
1.5 0.31

Wortmannin

(Control)
428.43

Irreversible,

Covalent
0.005 N/A

*Ligand Efficiency (LE) =

. An LE > 0.30 indicates a highly efficient fragment suitable for lead optimization.

Troubleshooting Guide
Observation Scientific Causality Recommended Solution

High Background Signal at 615

nm

The fragment is chelating the

Europium ion, displacing the

antenna ligand of the TR-

FRET probe.

Switch to an alternative

Lanthanide donor (e.g.,

Terbium) or utilize a highly

stable cryptate fluorophore.

Poor Z'-Factor (< 0.5)

Inconsistent dispensing of the

100 nL fragment in DMSO,

leading to variable localized

enzyme denaturation.

Ensure acoustic dispensing

parameters are calibrated for

100% DMSO. Centrifuge the

plate post-dispense.

Right-shifted IC₅₀

The ATP concentration in the

assay buffer exceeds the

, outcompeting the low-affinity

fragment.

Recalculate the apparent

for the specific batch of PI3Kα

and adjust ATP concentration

to exactly

.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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